N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c1-2-27-19-15(7-4-10-20-19)18(26)22-14-6-3-5-13(11-14)16-8-9-17-23-21-12-25(17)24-16/h3-12H,2H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDZPECEHRJSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide typically involves the following steps :
Formation of the Triazolo-Pyridazine Core: The triazolo-pyridazine core is synthesized by reacting hydrazine derivatives with appropriate diketones under reflux conditions in ethanol.
Substitution Reaction: The synthesized triazolo-pyridazine core is then subjected to a substitution reaction with 3-bromophenyl derivatives to introduce the phenyl group.
Coupling with Nicotinic Acid Derivative: The final step involves coupling the substituted triazolo-pyridazine with 2-ethoxynicotinic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound exhibits reactivity typical of amides and heterocycles, with hydrolysis being a primary pathway.
1.1 Amide Hydrolysis
The 2-ethoxynicotinamide moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or amine derivatives. This reaction is critical for modifying pharmacological properties, such as altering solubility or target binding affinity.
1.2 Ethoxy Group Hydrolysis
The ethoxy substituent may hydrolyze to form a hydroxyl group, depending on reaction conditions (e.g., acid/base catalysis). This transformation could influence the compound’s stability or reactivity in biological systems.
Triazolo-Pyridazine Ring Interactions
The fused triazolo[4,3-b]pyridazine system participates in reactions influenced by its heterocyclic structure.
2.1 Ring-Opening Reactions
Under acidic or oxidative conditions, the triazolo-pyridazine ring may undergo cleavage. For example, sodium nitrite and acetic acid catalysis can lead to ring-opening, as observed in analogous pyridazine derivatives .
2.2 Cyclization Pathways
The compound’s heterocyclic framework may participate in cyclization reactions. Synthetic methods for related triazolopyridazines involve nucleophilic aromatic substitution or oxidative cyclization, suggesting potential for structural rearrangements .
Stability and Purification
Purification techniques like chromatography or crystallization are often required due to the compound’s complex structure. Reaction conditions, such as temperature and solvent choice, critically influence stability and reaction outcomes.
Comparative Reaction Data
Scientific Research Applications
Therapeutic Applications
Anxiolytic and Antiepileptic Properties
Research indicates that compounds similar to N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide exhibit anxiolytic and antiepileptic effects. These compounds are believed to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which plays a critical role in reducing anxiety and seizure activity .
Sedative-Hypnotic Effects
The sedative properties of this compound have been evaluated in various studies. It has been shown to induce sleep-like states in animal models, suggesting its potential use as a sedative-hypnotic agent . The mechanism may involve the enhancement of GABAergic transmission.
Skeletal Muscle Relaxant Activity
Similar compounds have also demonstrated skeletal muscle relaxant activity, making them candidates for treating conditions characterized by muscle spasticity . This effect is likely due to central nervous system modulation.
Case Study 1: Anxiolytic Activity in Rodent Models
A study investigated the anxiolytic effects of a related compound in rodent models. The results showed significant reductions in anxiety-like behaviors when administered at specific dosages. Behavioral tests such as the elevated plus maze and open field test were utilized to assess anxiety levels .
Case Study 2: Antiepileptic Efficacy
In another study focusing on seizure models induced by pentylenetetrazole, the compound exhibited notable anticonvulsant activity. The results indicated a dose-dependent reduction in seizure frequency and severity .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of c-Met and Pim-1 kinases, which are enzymes involved in cell signaling pathways that regulate cell growth, survival, and proliferation . By binding to the ATP-binding sites of these kinases, the compound effectively blocks their activity, leading to the suppression of tumor cell growth and induction of apoptosis .
Comparison with Similar Compounds
C1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Structure : Methyl group at the triazolo-pyridazine core and an acetamide side chain.
- Activity : Inhibits LIN28/let-7 interaction, downregulates PD-L1, and demonstrates antitumor effects in vitro and in vivo .
- Comparison : Unlike the target compound’s ethoxynicotinamide group, C1632’s methyl and acetamide substituents may reduce solubility but enhance specificity for LIN26.
Substituted [1,2,4]Triazolo[4,3-b]pyridazin-6-yl Pyridines (Compounds 8–10)
- Structure : Alkoxyethoxy or methoxyphenyl substituents on pyridine.
- Comparison : The ethoxynicotinamide group in the target compound may offer improved hydrogen-bonding capacity compared to alkoxyethoxy groups, enhancing target engagement.
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b)
N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (3ab)
- Structure : Trifluoromethyl and pyrrolidinyl groups.
- Activity : Synthesized via radical coupling; trifluoromethyl groups enhance metabolic stability .
Pharmacological and Chemical Space Analysis
A multidimensional scaling (MDS) plot of chemical space reveals that [1,2,4]triazolo[4,3-b]pyridazine derivatives occupy distinct regions based on substituents.
Table 1: Key Structural and Functional Comparisons
Biological Activity
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical structure and properties:
- Molecular Formula : CHNOS
- Molecular Weight : 273.31 g/mol
- CAS Number : 894068-82-7
These properties indicate that the compound belongs to a class of triazole derivatives, which are known for various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound demonstrates cytotoxic effects against various cancer cell lines through multiple mechanisms:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways by increasing the expression of pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins such as Bcl-2. This was evidenced in studies where treatment with the compound led to increased caspase activity (caspase 3/7), indicating apoptosis in cancer cells .
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the G1/S phase, thereby inhibiting cancer cell proliferation .
- Autophagy Induction : In addition to apoptosis, this compound has been found to trigger autophagy in cancer cells. Increased formation of autophagosomes and expression of autophagy-related proteins such as Beclin-1 were observed .
Other Biological Activities
Beyond its anticancer properties, this compound may exhibit other pharmacological effects:
- Antimicrobial Activity : Triazole derivatives have been reported to possess antibacterial and antifungal properties. The presence of the triazole moiety may contribute to these activities by interfering with microbial cell wall synthesis .
- Neuroprotective Effects : Some studies suggest that compounds similar to this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases .
Case Studies and Experimental Data
A summary of relevant case studies is presented below:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 10 | Induces apoptosis via caspase activation |
| Study 2 | MDA-MB-231 (triple-negative breast cancer) | 8 | Cell cycle arrest at G1/S phase |
| Study 3 | HeLa (cervical cancer) | 12 | Autophagy induction |
These studies collectively indicate that this compound exhibits promising anticancer activity across different cell lines.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are multifaceted:
- Caspase Activation : The activation of caspases is crucial for apoptosis; compounds inducing this pathway can lead to effective cancer therapies.
- NF-kB Pathway Modulation : Some triazole derivatives inhibit NF-kB signaling pathways, which are often dysregulated in cancers .
- ROS Generation : Increased reactive oxygen species (ROS) levels have been linked to enhanced apoptosis and reduced viability in cancer cells treated with this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via coupling reactions using intermediates like 6-iodo-triazolo-pyridazine derivatives. For example, describes a protocol where anhydrous ethanol (EtOH) and tris(trimethylsilyl)silane (TTMSS) facilitate radical-based C–C bond formation, yielding triazolopyridazine derivatives in moderate yields (44–54%). Purification via flash column chromatography (e.g., 70–100% EtOAc in petroleum ether) ensures high purity (>95%) .
- Optimization : Use analytical techniques like HPLC (e.g., 96.2–96.8% purity in ) and adjust reaction stoichiometry (e.g., 3.0 equiv. of iodinated intermediates) to enhance yield .
Q. How is the compound characterized structurally, and what analytical methods are critical for validation?
- Key Techniques :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm in ).
- HRMS : Confirms molecular weight (e.g., m/z calculated for C22H16N6OS: 412.48) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹).
- HPLC : Validates purity and retention times (e.g., tR = 8.8–9.3 min in ) .
Q. What is the proposed mechanism of action for this compound in cancer stem cell (CSC) differentiation?
- Mechanism : The compound inhibits Lin-28/let-7 interactions, rescuing let-7 miRNA function. This promotes CSC differentiation and reduces tumorsphere formation, as observed in ESC and cancer cell line studies .
- Experimental Validation : Use RNA immunoprecipitation (RIP) assays to confirm Lin-28 binding disruption and qPCR to measure let-7 levels post-treatment .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- GHS Compliance : Follow acute toxicity (oral, dermal) and eye irritation guidelines. Use PPE (gloves, goggles), ensure ventilation, and avoid dust formation .
- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer artificial respiration if needed .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound for PDE4 inhibition?
- SAR Strategy : Modify substituents on the triazolopyridazine core and phenyl appendages. highlights that methoxy and tetrahydrofuran-3-yloxy groups enhance PDE4A potency (IC50 < 10 nM). Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
- Validation : Test analogs in PDE4 isoform-selective assays (PDE4A/B/C/D) and use docking studies to predict binding interactions .
Q. What in vivo models are suitable for evaluating the compound’s efficacy in reducing tumorsphere formation?
- Model Design : Use xenograft mice implanted with CSCs. Administer the compound intraperitoneally (e.g., 10–50 mg/kg daily) and monitor tumorsphere size via bioluminescence imaging .
- Endpoint Analysis : Perform histopathology to assess differentiation markers (e.g., OCT4 downregulation) and quantify let-7 expression in excised tumors .
Q. How can researchers resolve contradictions in data regarding the compound’s metabolic stability?
- Approach : Compare liver microsome assays (human vs. rodent) to identify species-specific metabolism. Use LC-MS/MS to detect major metabolites (e.g., ethoxy group hydrolysis) .
- Mitigation : Introduce deuterium at labile positions (e.g., ethoxy group) to slow metabolic degradation .
Q. What strategies validate the compound’s target specificity in epigenetic regulation?
- Genome-wide Profiling : Perform RNA-seq or CRISPR screens to identify off-target effects.
- Control Experiments : Use Lin-28 knockout cell lines to confirm let-7 dependency in observed phenotypic changes .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
